

Direct Red 81: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Direct Red 81

Cat. No.: B15597964

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Direct Red 81**, a versatile diazo dye widely known in the biomedical research community as Sirius Red. Valued for its high specificity in staining collagen, it has become an indispensable tool in histology and pathology, particularly for the study of fibrosis and other connective tissue disorders. This document outlines its chemical identity, properties, and core applications, with a focus on detailed experimental protocols relevant to research and drug development.

Chemical Identity and Properties

Direct Red 81 is a highly conjugated, water-soluble organic dye. Its elongated molecular structure and the presence of sulfonic acid groups facilitate its alignment with and binding to the long axis of collagen fibers, a property that is central to its utility in histological staining.^[1]

Table 1: Synonyms and Identification Numbers for **Direct Red 81**

Identifier	Value
Primary Name	Direct Red 81
CAS Number	2610-11-9[2]
Deprecated CAS	12237-71-7[3]
C.I. Number	28160
Molecular Formula	C ₂₉ H ₁₉ N ₅ Na ₂ O ₈ S ₂ [2]
Molecular Weight	675.60 g/mol [2]
Common Synonyms	Sirius Red, Sirius Red F3B, Sirius Supra Red 4B, Direct Red 4B, Direct Fast Red 4B, Chlorantine Fast Red 5B, DR 81[2][3]

Table 2: Physicochemical Properties of **Direct Red 81**

Property	Value
Physical Form	Red to dark brown powder[4]
Solubility	Soluble in water[5]
Melting Point	240 °C (decomposes)[5]
Absorption Max (λmax)	397 nm, 508 nm (in water)[5]

Core Application: Picrosirius Red Staining for Collagen

The primary application of **Direct Red 81** in biomedical research is in the Picrosirius Red (PSR) staining method. This technique is highly specific for collagen and, when viewed with polarized light microscopy, allows for the differentiation of collagen fiber thickness and organization.[6] This is particularly valuable in the field of fibrosis research, where the quantification of collagen deposition is a key indicator of disease progression and therapeutic response.[7][8]

Under polarized light, thicker, more mature type I collagen fibers exhibit a yellow-orange birefringence, while thinner, less organized type III collagen fibers (often associated with early-stage fibrosis) appear green.[9] This allows for both qualitative and quantitative assessment of tissue remodeling.

Experimental Protocol: Picrosirius Red Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from established methodologies for the visualization of collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[10]

Reagents:

- Picro-Sirius Red Solution:
 - Sirius Red F3B (**Direct Red 81**): 0.5 g
 - Saturated Aqueous Picric Acid: 500 ml
 - Note: This solution is stable for years and can be reused.
- Acidified Water:
 - Glacial Acetic Acid: 5 ml
 - Distilled Water: 1 L
- Xylene
- Ethanol (100%, 95%, 90%, 80%)
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes, 5 minutes each.

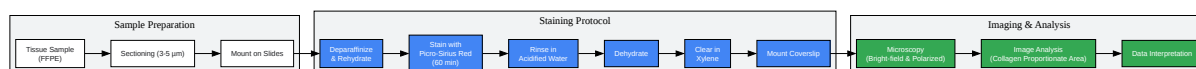
- Immerse in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse in 95% Ethanol: 1 change, 2 minutes.
- Immerse in 80% Ethanol: 1 change, 2 minutes.
- Rinse thoroughly in distilled water.
- Staining:
 - Completely cover the tissue section with Picro-Sirius Red solution.
 - Incubate for 60 minutes at room temperature. This allows for equilibrium staining.
- Rinsing:
 - Rinse slides quickly in two changes of Acidified Water.
- Dehydration:
 - Dehydrate sections in 3 changes of 100% Ethanol.
- Clearing and Mounting:
 - Clear in Xylene: 2 changes, 5 minutes each.
 - Mount coverslip using a resinous mounting medium.

Expected Results:

- Bright-field Microscopy: Collagen fibers will appear red on a pale yellow background.
- Polarized Light Microscopy: Collagen fibers will be birefringent (brightly colored) against a black background. Thicker fibers will appear yellow to orange, while thinner fibers will appear green.

Workflow for Picrosirius Red Staining and Analysis

The following diagram illustrates the typical workflow from sample preparation to quantitative analysis using Picrosirius Red staining.



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Caption: Workflow for collagen quantification using Picrosirius Red staining.

Application in Drug Development

The quantitative nature of PSR staining makes it a powerful tool in preclinical drug development for fibrotic diseases (e.g., idiopathic pulmonary fibrosis, liver cirrhosis, cardiac fibrosis).[7][11] It is routinely used to assess the efficacy of anti-fibrotic therapies by measuring the change in collagen deposition in animal models of disease.[7][8] Automated digital image analysis techniques can be applied to PSR-stained slides to calculate the "Collagen Proportionate Area" (CPA), providing an objective and reproducible endpoint for preclinical studies.[8][12]

Safety and Handling

Direct Red 81 should be handled with standard laboratory precautions. It is a powder that can cause respiratory, skin, and eye irritation.[4]

- **Personal Protective Equipment (PPE):** Wear safety goggles, gloves, and a lab coat. Use a dust mask or work in a chemical fume hood when handling the powder.
- **Handling:** Avoid generating dust. Wash hands thoroughly after handling.[4]
- **Storage:** Store in a cool, dry place in a tightly sealed container.[4]
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

Concluding Remarks

Direct Red 81, primarily through the Picrosirius Red staining technique, offers a specific, reliable, and cost-effective method for the visualization and quantification of collagen. For researchers in histology, pathology, and drug development, mastering this technique provides a crucial tool for understanding the dynamics of the extracellular matrix in both health and disease. Its ability to provide quantitative data on fibrosis makes it particularly valuable for evaluating the efficacy of novel anti-fibrotic agents.

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